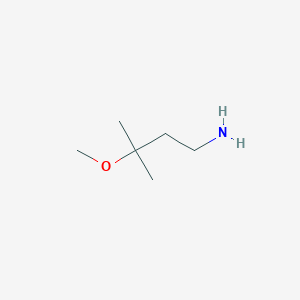

3-Methoxy-3-methylbutan-1-amine

説明

Contextualization within Amine and Branched Ether Chemistry

3-Methoxy-3-methylbutan-1-amine is a primary amine, a class of organic compounds derived from ammonia (B1221849) where one hydrogen atom is replaced by an alkyl or aryl group. The presence of the amino group (-NH₂) makes it a weak base and a nucleophile, characteristics that are fundamental to its reactivity.

Simultaneously, the molecule features a tertiary methoxy (B1213986) group attached to a branched butyl chain, placing it within the family of branched ethers. The ether linkage (C-O-C) is generally stable, and the branched nature of the alkyl chain can introduce steric hindrance, influencing the molecule's reactivity and physical properties. The presence of both these functionalities on the same carbon skeleton creates a bifunctional molecule with potential for diverse chemical transformations.

Overview of Distinctive Structural Features and Their Academic Significance

The structural arrangement of this compound is key to its academic significance. The tertiary carbon atom bonded to both the methoxy group and the methyl groups creates a sterically hindered environment. This can be strategically exploited in organic synthesis to control the regioselectivity and stereoselectivity of reactions.

The primary amine group, being relatively unhindered, serves as a reactive site for a wide array of chemical modifications. The interplay between the nucleophilic amine and the sterically demanding ether portion of the molecule is a subject of academic curiosity, particularly in the design of novel ligands and catalysts.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| CAS Number | 1268153-93-0 |

| Appearance | Solid |

| SMILES | COC(C)(C)CCN |

| InChI | 1S/C6H15NO/c1-6(2,8-3)4-5-7/h4-5,7H2,1-3H3 |

| InChIKey | CLOYVCHXXWLKSL-UHFFFAOYSA-N |

This data is compiled from publicly available chemical supplier information. sigmaaldrich.com

Interdisciplinary Relevance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The unique structural attributes of this compound make it a valuable building block in both organic synthesis and medicinal chemistry.

In organic synthesis , it can serve as a precursor for the synthesis of more complex molecules. The primary amine can be readily functionalized to introduce a variety of substituents, while the ether group can influence the solubility and conformational properties of the resulting products. Its bifunctional nature allows for its use in the construction of heterocyclic compounds and as a ligand in catalysis.

In the realm of medicinal chemistry , the incorporation of a methoxy group is a common strategy to improve the metabolic stability and pharmacokinetic profile of drug candidates. A 2024 review highlighted the prevalence and strategic importance of the methoxy group in approved drugs, noting its ability to influence ligand-target binding and physicochemical properties. google.com Chiral N-alkoxy amines, a class to which derivatives of this compound belong, are recognized as increasingly vital substrates in bioscience. nih.govresearchgate.netnih.gov The structural motif of this compound, therefore, presents an interesting scaffold for the design of novel therapeutic agents.

Current State of Academic Inquiry into the Compound

Currently, dedicated academic research focusing solely on this compound is limited. Most of the available information is from chemical suppliers and patent literature concerning related compounds.

For instance, a patent describes the preparation of 3-methoxy propanamine from 3-methoxy propanol, highlighting a potential synthetic route for related alkoxy amines. google.com Another patent details the synthesis of 3-methoxy-3-methyl-1-butanol, a logical precursor to the amine, from 3-methyl-3-buten-1-ol (B123568) and methanol (B129727) using a heterogeneous acid catalyst. google.com

While direct research on this specific molecule is not abundant, the broader field of alkoxy amines is an active area of investigation. A 2024 study reported a catalytic asymmetric method to access structurally diverse N-alkoxy amines, underscoring the growing interest in this class of compounds. nih.govresearchgate.netnih.gov This suggests that while this compound itself may not have been the subject of extensive academic study, the foundational knowledge and synthetic methodologies being developed for related structures could soon be applied to explore its full potential. The current state of inquiry can be described as nascent, with the compound representing a yet-to-be-fully-explored area of chemical space.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methoxy-3-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,8-3)4-5-7/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOYVCHXXWLKSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624156 | |

| Record name | 3-Methoxy-3-methylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268153-93-0 | |

| Record name | 3-Methoxy-3-methylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 3 Methoxy 3 Methylbutan 1 Amine

Established Chemical Synthetic Pathways

The synthesis of 3-Methoxy-3-methylbutan-1-amine, a valuable chemical intermediate, is accomplished through several established chemical pathways. These routes primarily involve the transformation of functional groups to introduce the primary amine.

Catalytic Hydrogenation Routes for this compound Hydrochloride Formation

A prominent method for synthesizing this compound is through the catalytic hydrogenation of a protected amine precursor. This process typically yields the hydrochloride salt of the amine, which is often more stable and easier to handle than the free base.

The synthesis commences with the precursor N,N-Dibenzyl-3-methoxy-3-methylbutan-1-amine. In this molecule, the nitrogen atom is protected by two benzyl groups. These protecting groups are strategically employed to prevent unwanted side reactions during the synthesis of the carbon skeleton and are subsequently removed in the final step to unveil the desired primary amine. The use of benzyl groups is advantageous as they can be cleaved under relatively mild hydrogenolysis conditions.

The debenzylation of N,N-Dibenzyl-3-methoxy-3-methylbutan-1-amine is effectively achieved using a palladium catalyst, specifically palladium hydroxide on carbon (Pd(OH)₂/C), often referred to as Pearlman's catalyst. This heterogeneous catalyst is highly active for the cleavage of carbon-nitrogen bonds in benzylamines. mdpi.com The reaction is conducted under a hydrogen (H₂) atmosphere. The palladium on the carbon support facilitates the activation of molecular hydrogen. nih.gov The activated hydrogen species then react with the benzyl groups, cleaving them from the nitrogen atom and converting them to toluene, thereby liberating the primary amine. The presence of palladium hydroxide is known to enhance the catalytic activity and prevent catalyst poisoning in certain hydrogenations. nih.gov

Preparation from N-(3-Methoxy-3-methylbutyl)-N-(phenylmethyl)-benzenemethanamine

The compound N-(3-Methoxy-3-methylbutyl)-N-(phenylmethyl)-benzenemethanamine is an alternative chemical name for N,N-Dibenzyl-3-methoxy-3-methylbutan-1-amine. Therefore, the synthetic pathway is identical to the one described in section 2.1.1. The process involves the catalytic hydrogenolysis of this dibenzylated precursor to remove the two phenylmethyl (benzyl) groups, yielding this compound.

Analysis of Synthetic Efficiency and Yields Across Different Protocols

The efficiency of synthesizing this compound is critically dependent on the chosen protocol, with catalytic hydrogenation being a highly effective method. The pursuit of synthetic efficiency is a central theme in modern organic chemistry, aiming to maximize the yield and minimize the number of steps. nih.gov

Catalytic hydrogenation using palladium on carbon is a well-established and efficient method for debenzylation, often providing high yields of the desired amine. mdpi.com The reaction conditions, such as hydrogen pressure, temperature, solvent, and catalyst loading, are optimized to ensure complete conversion and minimize side reactions. While specific yield data for the synthesis of this compound via this route is not extensively published in comparative studies, similar hydrogenations of dibenzylamines to primary amines are known to proceed with good to excellent yields.

| Synthetic Protocol | Precursor | Key Reagents | Product | Typical Yield Range |

| Catalytic Hydrogenolysis | N,N-Dibenzyl-3-methoxy-3-methylbutan-1-amine | H₂, Pd(OH)₂/C | This compound Hydrochloride | Good to Excellent |

Exploration of Emerging and Novel Synthetic Approaches

While established methods like catalytic hydrogenation are reliable, research into novel synthetic approaches continues, driven by the desire for more sustainable, efficient, and stereoselective methods. One of the most promising emerging areas is biocatalysis.

Recent advancements have demonstrated the potential of native Amine Dehydrogenases (AmDHs) for the synthesis of chiral amines and amino alcohols. whiterose.ac.ukfrontiersin.org These enzymes catalyze the reductive amination of a ketone or aldehyde precursor, offering a direct and often highly stereoselective route to the desired amine. whiterose.ac.uk

Biocatalytic Reductive Amination Strategies for Structurally Related Amines

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for amine synthesis. Enzymes offer high selectivity and operate under mild conditions, minimizing waste and avoiding the need for harsh reagents or heavy metal catalysts. nih.gov The primary biocatalytic approach for converting carbonyl compounds into amines is reductive amination, facilitated by several classes of enzymes. researchgate.net

Key enzyme families involved in biocatalytic reductive amination include:

Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct reductive amination of ketones and aldehydes using ammonia (B1221849) as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor. nih.govresearchgate.net This method is highly atom-efficient, often utilizing an ammonium (B1175870) salt buffer as both the nitrogen source and the origin of reducing equivalents, with inorganic carbonate as the sole byproduct. nih.gov AmDHs have shown tremendous potential for synthesizing α-chiral amines with excellent stereoselectivity. nih.gov

Transaminases (TAs): Also known as aminotransferases, these enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone or aldehyde substrate. researchgate.net This process, often termed asymmetric amination, is widely used for producing chiral amines. frontiersin.org

Imine Reductases (IREDs) and Reductive Aminases (RedAms): IREDs and RedAms are NADPH-dependent enzymes that catalyze the reduction of pre-formed or in-situ generated imines. researchgate.netnih.gov RedAms, in particular, can mediate the reductive amination of a ketone with an amine. researchgate.net The use of whole-cell biocatalysts containing overexpressed IREDs has been explored to reduce costs, as the cells' intrinsic dehydrogenases can be used for cofactor regeneration. nih.gov

These enzymatic strategies provide a direct route to chiral primary amines from prochiral ketones, a significant advantage over chemical methods that may require multiple protection and deprotection steps. google.com For the synthesis of a compound like this compound, the corresponding aldehyde, 3-methoxy-3-methylbutanal, would serve as the ideal starting substrate for a biocatalytic reductive amination using an AmDH with ammonia.

Table 1: Enzyme Classes for Biocatalytic Reductive Amination

| Enzyme Class | Amine Source | Cofactor | Typical Substrate | Product | Key Features |

|---|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Ammonia | NAD(P)H | Ketones, Aldehydes | Primary Amines | High atom economy; direct amination. nih.gov |

| Transaminase (TA) | Amine Donor (e.g., Isopropylamine) | PLP | Ketones, Aldehydes | Chiral Amines | Asymmetric synthesis via amino group transfer. researchgate.net |

| Imine Reductase (IRED) / Reductive Aminase (RedAm) | Primary Amines, Ammonia | NAD(P)H | Ketones + Amines (forms imine in situ) | Secondary or Primary Amines | Reduces imine intermediate; applicable in whole-cell systems. researchgate.netnih.gov |

Multicomponent Reaction Frameworks Applicable to Amine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient pathway for synthesizing complex molecules like amines. nih.govnih.gov These reactions are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. nih.govorganic-chemistry.org Several MCRs are particularly applicable to amine synthesis.

Notable MCRs for amine synthesis include:

Strecker Reaction: As the first described MCR, the Strecker synthesis produces α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. nih.gov The generally accepted mechanism involves the initial condensation of the amine and carbonyl compound to form an imine (or iminium ion under acidic conditions), which is then attacked by the cyanide nucleophile. nih.gov Subsequent hydrolysis of the resulting α-amino nitrile yields an α-amino acid, but the intermediate itself is a functionalized amine derivative.

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. nih.govnih.gov The archetypal Mannich reaction is a three-component condensation of an amine (primary or secondary), a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. nih.gov The reaction proceeds through the formation of an iminium ion, which then acts as the electrophile. nih.gov

Kabachnik-Fields Reaction: This is an MCR for the synthesis of α-aminophosphonates from a carbonyl compound, an amine, and a dialkyl phosphite. The mechanism is believed to proceed either through the initial formation of an imine followed by nucleophilic addition of the phosphite or through the formation of a hydroxy-phosphonate followed by substitution with the amine.

These frameworks demonstrate the power of converging multiple simple starting materials to rapidly construct more complex amine-containing structures. organic-chemistry.org

Table 2: Key Multicomponent Reactions for Amine Synthesis

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Key Intermediate | Final Product Class |

|---|---|---|---|---|---|

| Strecker Reaction | Aldehyde/Ketone | Amine | Cyanide | Iminium ion | α-Amino nitrile |

| Mannich Reaction | Aldehyde (non-enolizable) | Amine | Carbonyl Compound (enolizable) | Iminium ion | β-Amino carbonyl compound nih.gov |

| Kabachnik-Fields Reaction | Aldehyde/Ketone | Amine | Dialkyl Phosphite | Iminium ion | α-Aminophosphonate |

Advanced Mechanistic Investigations of Synthetic Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and extending the scope of synthetic methods. For amine synthesis via reductive amination, detailed mechanistic studies have clarified the roles of intermediates, catalysts, and reaction conditions.

Elucidation of Reaction Mechanisms in Amine Formation

The formation of an amine from a carbonyl compound and a primary amine via reductive amination is a multi-step process. wikipedia.org The reaction is typically acid-catalyzed and reversible. libretexts.org The mechanism involves two main stages: the formation of an imine, followed by its reduction. masterorganicchemistry.com

The key steps in imine formation are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon, forming a dipolar intermediate. libretexts.orgjove.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral intermediate known as a carbinolamine or hemiaminal. jove.comlibretexts.org

Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, leading to the formation of a resonance-stabilized iminium ion. libretexts.orglibretexts.org

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen to yield the final imine product. libretexts.orglibretexts.org

Once the imine is formed, it is reduced to the target amine using a suitable reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride. wikipedia.orgmasterorganicchemistry.com Careful control of pH is essential; the reaction is fastest at a mildly acidic pH (around 4-5). libretexts.orgjove.com If the pH is too low, the amine nucleophile becomes protonated and non-nucleophilic. libretexts.org If the pH is too high, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org

Computational Approaches to Understand Activation Energies and Reaction Rates in Amine Synthesis

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. ijrpr.com Techniques like Density Functional Theory (DFT) allow for the calculation of transition state geometries and activation energies (barriers), offering deep insights into reaction kinetics and thermodynamics that can be difficult to obtain experimentally. nih.gov

In the context of amine synthesis, computational studies have been used to:

Elucidate Reaction Pathways: Calculations can map out the entire energy profile of a reaction, confirming the stepwise nature of imine formation and identifying key intermediates like the carbinolamine and iminium ion. nih.gov

Quantify Activation Barriers: Researchers can compute the activation energy for each step of the mechanism. For example, studies have quantified the energy barrier for the initial nucleophilic addition and the subsequent dehydration. nih.gov One computational study on a reductive amination reaction found that the activation barriers for the rate-determining step were around 40-49 kcal/mol in the gas phase, but that these could be lowered significantly by the presence of a solvent. nih.gov

Analyze Solvent and Catalyst Effects: Computational models can include explicit solvent molecules or catalysts to understand their precise role. It has been shown that the coordination of a single water molecule can lower the activation barrier for nucleophilic addition by 6–10 kcal/mol by changing the mechanism from a concerted to a stepwise process. nih.gov Similarly, the presence of an acid co-catalyst was computationally shown to favor the iminium intermediate pathway, driving the reaction forward thermodynamically. nih.gov

Predict Selectivity: In biocatalysis, docking simulations can model how a substrate fits into an enzyme's active site. This helps explain or predict the stereoselectivity of enzymes like AmDHs by identifying which conformations allow for the efficient transfer of a hydride from the NAD(P)H cofactor to the iminium intermediate. frontiersin.org

These computational approaches complement experimental work, providing a detailed picture of the factors that control reaction rates and outcomes in amine synthesis. ijrpr.comacs.org

Derivatization and Functionalization Chemistry of 3 Methoxy 3 Methylbutan 1 Amine

Formation of Amine Salts for Research Applications

The basic nature of the primary amine group in 3-Methoxy-3-methylbutan-1-amine allows for the straightforward formation of amine salts. These salts are often crystalline solids, which are easier to handle, purify, and store compared to the free base, which may be a liquid or a low-melting solid. sigmaaldrich.com The formation of salts is a common strategy in pharmaceutical and research chemistry to improve the stability and solubility of amine-containing compounds.

The hydrochloride salt of this compound can be readily synthesized by treating the free base with hydrochloric acid. This acid-base reaction is typically carried out in a suitable organic solvent, such as diethyl ether, ethanol, or a mixture of solvents. The addition of hydrochloric acid (either as a gas or a solution in a solvent like dioxane or isopropanol) to a solution of the amine leads to the precipitation of the hydrochloride salt.

The resulting salt can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum. The purity and identity of the synthesized salt are confirmed through various analytical techniques.

Table 1: General Procedure for Hydrochloride Salt Formation

| Step | Procedure | Purpose |

| 1 | Dissolve this compound in a suitable organic solvent (e.g., diethyl ether). | To create a reaction medium. |

| 2 | Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane) dropwise with stirring. | To protonate the amine and form the salt. |

| 3 | Observe the formation of a precipitate. | Indicates the formation of the insoluble salt. |

| 4 | Isolate the solid by filtration. | To separate the salt from the solvent. |

| 5 | Wash the solid with a small amount of cold solvent. | To remove impurities. |

| 6 | Dry the salt under vacuum. | To remove residual solvent. |

Characterization of the hydrochloride salt typically involves melting point determination, which is expected to be significantly higher and sharper than that of the free base. Spectroscopic methods such as Infrared (IR) spectroscopy would show characteristic N-H stretching bands for the ammonium (B1175870) salt. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would show shifts in the signals of the protons and carbons adjacent to the nitrogen atom due to the presence of the positive charge.

N-Functionalization Reactions

The nucleophilic nature of the primary amine group in this compound makes it a prime site for a variety of N-functionalization reactions. These reactions are fundamental in modifying the properties of the molecule and in building more complex structures.

N-Alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide. This reaction can lead to the formation of secondary, tertiary, and even quaternary ammonium salts. To achieve selective mono-alkylation and avoid over-alkylation, reductive amination is a commonly employed strategy. youtube.com This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. youtube.com Ruthenium-catalyzed N-alkylation using alcohols has also been reported as an efficient method. rsc.org

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). N-acylation is generally a high-yielding and straightforward reaction.

Amide formation is a crucial transformation in organic synthesis and medicinal chemistry. researchgate.net this compound can be readily converted to its corresponding amides by reaction with carboxylic acids activated with coupling agents (e.g., DCC, EDC, HATU) or with more reactive carboxylic acid derivatives like acyl chlorides or esters. researchgate.net The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. researchgate.net

Carbamate (B1207046) formation introduces a carbamate functional group onto the nitrogen atom. Carbamates are important as protecting groups for amines and are also present in many biologically active molecules. nih.govnih.gov They can be synthesized by reacting this compound with a chloroformate in the presence of a base. organic-chemistry.org Another approach involves the reaction with a di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) for the introduction of the common Boc protecting group. A three-component coupling of an amine, carbon dioxide, and an alkyl halide can also yield carbamates under mild conditions. organic-chemistry.org

Table 2: Examples of N-Functionalization Reactions

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide (e.g., Iodomethane) | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base | Amide |

| Amide Coupling | Carboxylic acid, Coupling agent (e.g., EDC) | Amide |

| Carbamate Formation | Chloroformate (e.g., Ethyl chloroformate), Base | Carbamate |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base | N-Boc protected amine |

Modifications and Transformations Involving the Methoxy (B1213986) Moiety

The methoxy group in this compound is a tertiary ether, which is generally stable to many reaction conditions. However, it can be cleaved under strongly acidic conditions or with specific ether-cleaving reagents. The most common method for the cleavage of methyl ethers is the use of Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).

This demethylation reaction would convert the methoxy group into a hydroxyl group, yielding 4-amino-2-methylbutan-2-ol. This transformation can be useful for further functionalization at the newly formed tertiary alcohol. The choice of reagent is critical to avoid side reactions, especially with the amine functionality, which may need to be protected prior to the ether cleavage.

Selective Functionalization of the Butane (B89635) Chain

Selective functionalization of the butane chain of this compound presents a synthetic challenge due to the presence of unactivated C-H bonds. However, modern synthetic methods offer potential strategies for such transformations. These methods often rely on radical-based reactions or transition-metal-catalyzed C-H activation.

For instance, under radical conditions, it might be possible to achieve halogenation at one of the methylene (B1212753) groups. More advanced techniques involving directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond, could potentially be employed. However, the amine or a derivative thereof would likely need to serve as the directing group. Given the structure of this compound, achieving high selectivity for a specific position on the butane chain would be challenging and would likely require the development of a specific catalytic system.

Strategies for Constructing Complex Molecular Architectures Incorporating the this compound Scaffold

The primary amine functionality of this compound serves as a key handle for its integration into larger, more complex molecules through various chemical transformations. The strategic placement of the methoxy and dimethyl groups on the butyl chain can influence the conformational rigidity and lipophilicity of the final compound, making it a desirable scaffold in medicinal chemistry.

One of the prominent strategies for incorporating this amine into complex structures is through the formation of amide bonds. This classic transformation allows for the coupling of this compound with a wide array of carboxylic acids, leading to the generation of diverse molecular entities. This approach is particularly relevant in the synthesis of bioactive molecules where the amide linkage is a common pharmacophoric feature.

A significant application of this compound as a building block is demonstrated in the synthesis of Tropomyosin receptor kinase (Trk) inhibitors. Trk inhibitors are a class of targeted cancer therapeutics, and the specific substitution patterns on the inhibitor scaffold are crucial for their potency and selectivity.

In the synthesis of certain Trk inhibitors, this compound is utilized to introduce a key side chain onto a heterocyclic core. For instance, a common synthetic route involves the nucleophilic substitution reaction between the amine and a suitably activated heterocyclic system, such as a chlorinated pyrimidine (B1678525) or pyridine (B92270) derivative.

A representative synthetic approach involves the reaction of this compound with a di- or tri-substituted heterocyclic compound. The general scheme for such a reaction is depicted below:

Scheme 1: General strategy for incorporating this compound into a heterocyclic core.

Where Het represents a heterocyclic ring system (e.g., pyrimidine, pyridine), X is a leaving group (e.g., Cl, Br), and R1 and R2 are other substituents on the heterocyclic core.

This type of reaction allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituents on the heterocyclic core while keeping the 3-methoxy-3-methylbutylamino side chain constant. The steric bulk provided by the gem-dimethyl group and the polarity of the methoxy group can significantly impact the binding affinity of the final molecule to its biological target.

The following table summarizes the key reactants and the resulting complex molecular architecture in the context of Trk inhibitor synthesis.

| Reactant 1 (Heterocyclic Core) | Reactant 2 (Amine) | Resulting Molecular Scaffold |

| Substituted Chloropyrimidine | This compound | Pyrimidinylamino-alkoxyalkane |

| Substituted Chloropyridine | This compound | Pyridinylamino-alkoxyalkane |

The resulting complex molecules, bearing the 3-methoxy-3-methylbutylamino moiety, have been investigated for their potential as selective inhibitors of Trk kinases. The incorporation of this specific side chain can contribute to improved pharmacokinetic properties, such as enhanced metabolic stability due to the tertiary ether linkage, which is less prone to enzymatic cleavage compared to other functional groups.

Advanced Applications of 3 Methoxy 3 Methylbutan 1 Amine Derivatives in Organic and Medicinal Chemistry Research

Role as a Key Precursor in Pharmacologically Active Compound Synthesis

The structural attributes of 3-methoxy-3-methylbutan-1-amine make it an attractive starting material for the generation of novel pharmacophores. The primary amine allows for a variety of chemical modifications, while the tertiary ether moiety can influence the physicochemical properties of the final compound, such as solubility and metabolic stability.

Integration into Novel Raf Inhibitor Chemotypes for Cancer Pathway Studies

The Raf kinases, including A-RAF, B-RAF, and C-RAF, are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in human cancers. nih.gov The development of potent and selective Raf inhibitors is a major focus of anticancer drug discovery. While direct evidence of this compound in publicly documented Raf inhibitors is not prevalent, its structural motifs are relevant to the design of new inhibitor chemotypes. The ether-containing side chains can be incorporated to explore new binding interactions within the kinase domain and to optimize drug-like properties. For instance, the diarylamide quinoline (B57606) ether VI has been reported to exhibit moderate selective potency against C-RAF. nih.gov The synthesis of such molecules often involves the coupling of an amine with a core scaffold, highlighting the potential utility of functionalized amines like this compound in generating novel Raf inhibitor libraries for cancer pathway studies.

Utilization as a Structural Component in Enzyme Inhibitor Analogs (e.g., Human Enhancer of Zeste Homolog 2 inhibitors)

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in epigenetic regulation and is a validated target in oncology. google.com The development of EZH2 inhibitors is an active area of research. A recent patent discloses the discovery of highly potent and selective EZH2 covalent inhibitors where the systematic optimization of existing compounds involved the incorporation of basic amines to enhance aqueous solubility. This approach led to the identification of inhibitors with nanomolar potency in both biochemical and cellular assays. The inclusion of amine functionalities is a key strategy in the design of these inhibitors, suggesting that derivatives of this compound could serve as valuable building blocks in the synthesis of novel EZH2 inhibitor analogs.

Contribution to the Development of Chemical Probes for Biological Systems

Chemical probes are small molecules that selectively bind to a specific protein target and modulate its function, enabling the study of that protein in biological systems. nih.govyoutube.com The development of high-quality chemical probes is essential for target validation in drug discovery. Primary amines are versatile functional groups that can be readily modified to incorporate reporter tags, reactive groups, or other functionalities required for a chemical probe.

The unique structure of this compound, with its primary amine handle, makes it a suitable starting point for the synthesis of chemical probes. The amine can be used to attach the probe to a solid support for affinity chromatography or to introduce a fluorescent dye or a biotin (B1667282) tag for visualization and pull-down experiments. While specific examples utilizing this compound are not extensively documented in the public domain, the general principles of chemical probe design highlight its potential in this area. The development of probes for epigenetic targets, for instance, is a rapidly growing field where novel amine-containing scaffolds are of high interest. nih.gov

Explorations in Organic Catalysis and Ligand Design

Chiral amines are fundamental building blocks in asymmetric catalysis, serving as precursors for chiral ligands and catalysts that can induce stereoselectivity in chemical reactions. rsc.orgnih.gov The development of new chiral ligands is crucial for expanding the scope and efficiency of asymmetric transformations.

The structure of this compound, while achiral itself, provides a scaffold that can be derivatized to create novel chiral ligands. For instance, the primary amine can be reacted with chiral auxiliaries or incorporated into more complex chiral structures. The resulting ligands could then be coordinated with transition metals to form catalysts for a variety of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The sterically demanding 3-methoxy-3-methylbutyl group could impart unique steric and electronic properties to the resulting catalyst, potentially leading to high levels of enantioselectivity. The iridium-catalyzed direct asymmetric reductive amination of ketones with primary alkyl amines is a powerful method for synthesizing chiral secondary amines, and the development of new chiral phosphoramidite (B1245037) ligands is key to this process. nih.gov This highlights the potential for derivatives of this compound to contribute to the field of asymmetric catalysis.

Computational and Theoretical Studies on 3 Methoxy 3 Methylbutan 1 Amine and Its Reactivity

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the electronic level. For 3-methoxy-3-methylbutan-1-amine, these methods can provide a detailed picture of its geometry, stability, and electronic distribution.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. sigmaaldrich.com DFT calculations can be employed to determine a variety of ground-state properties.

Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. In the case of this compound, the nitrogen's lone pair would significantly contribute to the HOMO, making the amine group a likely site for electrophilic attack.

Other properties that can be derived from DFT calculations include the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions susceptible to nucleophilic and electrophilic attack. For this molecule, the MEP would likely show a negative potential around the nitrogen and oxygen atoms and a positive potential around the amine hydrogens.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. keyorganics.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT. researchgate.net

For this compound, ab initio calculations would be valuable for obtaining a more precise characterization of its electronic structure, especially for properties where DFT might be less accurate. For example, high-level ab initio methods could be used to calculate very accurate ionization potentials and electron affinities. They are also crucial for studying excited states and reaction barriers where electron correlation effects are significant.

A typical approach would be to start with a less computationally demanding method like Hartree-Fock to obtain an initial wave function, and then to incorporate electron correlation through methods like MP2 or CCSD(T) for a more refined energy and property calculation. These methods would provide a benchmark against which the results from DFT calculations could be compared.

Molecular Modeling of Reaction Mechanisms and Transition States

Molecular modeling techniques, particularly those based on quantum mechanics, are powerful for investigating the pathways of chemical reactions. For this compound, this would involve mapping out the potential energy surface for reactions such as protonation, oxidation, or nucleophilic substitution.

A key aspect of this is the identification and characterization of transition states—the high-energy structures that connect reactants and products. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is crucial for understanding the reaction kinetics.

For example, a study on the atmospheric degradation of the analogous alcohol, 3-methoxy-3-methyl-1-butanol, by OH radicals identified various reaction products and proposed potential mechanisms. A similar computational study on this compound could elucidate its atmospheric chemistry, identifying the most likely sites of hydrogen abstraction and the subsequent reaction pathways of the resulting radicals. The presence of the amine group would likely make the adjacent C-H bonds and the N-H bonds susceptible to radical attack.

Theoretical studies on the elimination kinetics of methoxyalkyl chlorides have also demonstrated the power of computational chemistry in elucidating reaction mechanisms and the influence of the methoxy (B1213986) group on the transition state geometry and energy. researchgate.net

Conformational Analysis and Stereoelectronic Effects on Reactivity

The reactivity of a flexible molecule like this compound is not only determined by its electronic structure but also by its three-dimensional shape and the spatial arrangement of its functional groups. Conformational analysis involves identifying the different stable conformations (rotational isomers) of the molecule and their relative energies.

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the molecule's properties and reactivity, are also critical. For instance, the orientation of the lone pair on the nitrogen atom relative to the rest of the molecule can have a significant impact on its nucleophilicity. An anti-periplanar arrangement of a lone pair to an adjacent sigma bond can lead to hyperconjugation, which can affect bond lengths and reactivity. In this compound, interactions between the nitrogen and oxygen lone pairs and adjacent sigma anti-bonding orbitals could influence its conformational preferences and reactivity.

Investigation of Intermolecular Interactions and Solvation Effects in Derived Systems

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules. Computational methods can be used to study these intermolecular interactions, such as hydrogen bonding. The amine group in this compound can act as both a hydrogen bond donor (through the N-H bonds) and acceptor (through the nitrogen lone pair). The ether oxygen can also act as a hydrogen bond acceptor.

Understanding these interactions is crucial for predicting the properties of systems derived from this amine. For example, in a solution, the solvent molecules will arrange themselves around the solute in a specific manner, a phenomenon known as solvation. The strength and nature of these solute-solvent interactions can significantly affect the solute's reactivity and conformational equilibrium.

Computational studies can model solvation effects either explicitly, by including a number of solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. Such studies would be essential for understanding the behavior of this compound in different solvent environments and for predicting how it might interact with other molecules in a mixture or as part of a larger system. For instance, studies on deep eutectic solvents have shown how intermolecular interactions and solvation can be effectively modeled. nih.gov

Predicted Physicochemical Properties

While detailed computational studies are lacking, some physicochemical properties for this compound have been predicted and are available in public databases.

| Property | Predicted Value | Source |

| Molecular Formula | C6H15NO | PubChem uni.lu |

| Molecular Weight | 117.19 g/mol | PubChem uni.lu |

| XLogP3 | 0.5 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChem uni.lu |

| Hydrogen Bond Acceptor Count | 2 | PubChem uni.lu |

| Rotatable Bond Count | 4 | PubChem uni.lu |

Table 1. Predicted Physicochemical Properties of this compound.

Advanced Analytical and Spectroscopic Characterization in Research for 3 Methoxy 3 Methylbutan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of hydrogen atoms in a molecule and their neighboring protons. The predicted ¹H NMR spectrum of 3-Methoxy-3-methylbutan-1-amine would exhibit distinct signals corresponding to each unique proton environment.

The key proton environments in this compound are:

The two protons of the methylene (B1212753) group adjacent to the amine group (-CH₂-NH₂).

The two protons of the other methylene group (-C-CH₂-).

The six protons of the two equivalent methyl groups attached to the quaternary carbon (-C(CH₃)₂).

The three protons of the methoxy (B1213986) group (-OCH₃).

The two protons of the primary amine group (-NH₂).

The chemical shifts of these protons are influenced by their local electronic environment. The protons on the carbon adjacent to the electronegative nitrogen atom of the amine group are expected to be deshielded and thus appear at a higher chemical shift. Similarly, the protons of the methoxy group are deshielded by the adjacent oxygen atom. The methyl groups, being further from the electron-withdrawing groups, would appear at a lower chemical shift. The signal for the amine protons can be broad and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data Table

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₂ | 1.15 | singlet | 6H |

| -C-CH₂-C- | 1.65 | triplet | 2H |

| -CH₂-NH₂ | 2.80 | triplet | 2H |

| -OCH₃ | 3.20 | singlet | 3H |

| -NH₂ | Variable | broad singlet | 2H |

Note: The data presented in this table is predicted and may differ from experimental values.

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, a distinct peak is expected for each unique carbon atom.

The distinct carbon environments are:

The carbon of the methylene group adjacent to the amine group (-CH₂-NH₂).

The carbon of the other methylene group (-C-CH₂-).

The quaternary carbon atom (-C(CH₃)₂).

The carbons of the two equivalent methyl groups (-C(CH₃)₂).

The carbon of the methoxy group (-OCH₃).

The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. The quaternary carbon bonded to the oxygen atom is expected to be significantly deshielded, appearing at a high chemical shift. The carbons of the methyl groups will appear at a lower chemical shift.

Predicted ¹³C NMR Data Table

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C(CH₃)₂ | 24.5 |

| -CH₂-NH₂ | 40.0 |

| -C-CH₂-C- | 45.0 |

| -OCH₃ | 49.0 |

| -C(CH₃)₂ | 73.0 |

Note: The data presented in this table is predicted and may differ from experimental values.

Two-dimensional (2D) NMR techniques provide correlational information that helps in assembling the molecular structure by establishing through-bond connectivities between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. ceitec.cz In this compound, a cross-peak would be expected between the signals of the two methylene groups (-C-CH₂-C- and -CH₂-NH₂), indicating their connectivity. libretexts.org The methyl and methoxy protons would appear as singlets and therefore would not show any COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. columbia.edupressbooks.pub For this compound, the following correlations would be expected:

A cross-peak between the ¹H signal of the methyl groups and the ¹³C signal of the methyl carbons.

A cross-peak between the ¹H signal of the methylene group adjacent to the amine and its corresponding ¹³C signal.

A cross-peak between the ¹H signal of the other methylene group and its corresponding ¹³C signal.

A cross-peak between the ¹H signal of the methoxy group and the ¹³C signal of the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. libretexts.orgyoutube.com This is particularly useful for identifying connectivities involving quaternary carbons and for linking different spin systems. Key HMBC correlations for this compound would include:

Correlations from the methyl protons to the quaternary carbon and the adjacent methylene carbon.

Correlations from the methoxy protons to the quaternary carbon.

Correlations from the methylene protons adjacent to the amine group to the other methylene carbon and potentially to the quaternary carbon.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The fragmentation of primary amines in mass spectrometry is characterized by alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. libretexts.orgwhitman.edu The molecular ion peak for a compound containing a single nitrogen atom will have an odd nominal mass.

For this compound (C₆H₁₅NO, Molecular Weight: 117.19 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 117. The most prominent fragmentation would likely involve the loss of an ethyl group containing the methoxy and gem-dimethyl functionalities, resulting from cleavage of the C-C bond alpha to the amine group. This would lead to a base peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion. Another possible fragmentation is the loss of a methoxy radical (-•OCH₃) to give a fragment at m/z 86, or the loss of a methyl radical (-•CH₃) to give a fragment at m/z 102.

Predicted Mass Spectrometry Fragmentation Data Table

| m/z | Proposed Fragment |

| 117 | [C₆H₁₅NO]⁺ (Molecular Ion) |

| 102 | [M - CH₃]⁺ |

| 86 | [M - OCH₃]⁺ |

| 74 | [M - C₃H₇]⁺ |

| 58 | [M - C₄H₉O]⁺ |

| 30 | [CH₂NH₂]⁺ (Base Peak) |

Note: The data presented in this table is based on general fragmentation principles for primary amines.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is highly effective for analyzing complex mixtures and for providing high-sensitivity detection of target compounds. In the context of this compound, LC-MS would be used to determine its retention time on a specific column and to confirm its molecular weight via the detection of its protonated molecule [M+H]⁺ at m/z 118 in positive ion mode. Tandem mass spectrometry (MS/MS) can be employed to generate fragment ions from the selected precursor ion, providing further structural confirmation.

UPLC-MS is an advancement of LC-MS that utilizes smaller stationary phase particles in the chromatography column, allowing for higher resolution, faster analysis times, and increased sensitivity. measurlabs.comresearchgate.net The application of UPLC-MS for the analysis of this compound would offer significant advantages in terms of throughput and detection limits, which is particularly beneficial in high-throughput screening and metabolic studies. waters.com The fundamental principles of separation and detection remain the same as in LC-MS, but with enhanced performance characteristics. drugtargetreview.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from impurities and its isolation. These methods are crucial for ensuring the purity of the compound, which is vital for its application in research and synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for assessing the purity of this compound. Due to the lack of a strong chromophore in its structure, direct UV detection is challenging. Therefore, pre-column derivatization is a commonly employed strategy to enhance detectability. thermofisher.comsigmaaldrich.com

In a typical research setting, the primary amine functionality of this compound can be reacted with a derivatizing agent to attach a UV-active or fluorescent tag. thermofisher.com Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are often used for this purpose, as they react rapidly with primary amines under mild conditions to form stable, highly detectable derivatives. thermofisher.com

The separation of the derivatized amine is generally achieved using reversed-phase HPLC. nih.gov A C8 or C18 column is typically employed, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Gradient elution, where the proportion of the organic solvent is gradually increased, is often used to ensure the efficient separation of the target compound from any unreacted starting materials, by-products, or other impurities. Detection is then carried out using a UV-Vis or fluorescence detector set to the optimal wavelength for the specific derivative formed. nih.gov The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Parameters for the Analysis of Derivatized this compound

| Parameter | Value/Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Derivatizing Agent | o-phthalaldehyde (OPA) |

| Detection | Fluorescence (Ex: 340 nm, Em: 455 nm) |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative set of HPLC conditions based on common methods for aliphatic amine analysis.

Other Advanced Spectroscopic Techniques

Beyond standard NMR and mass spectrometry, other advanced spectroscopic methods provide deeper insights into the structural and functional characteristics of this compound and its derivatives.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

While this compound itself is achiral, its derivatives can be chiral. Circular Dichroism (CD) spectroscopy is a powerful technique for studying such chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light, which is a property of non-superimposable mirror-image molecules (enantiomers). nsf.gov

In research, if this compound is used as a building block in the synthesis of a chiral molecule, or if a chiral center is introduced into the molecule, CD spectroscopy can be used to determine the absolute configuration and enantiomeric excess of the resulting product. nsf.govrsc.org A common approach involves reacting the chiral amine derivative with an achiral chromophoric probe. The resulting product often exhibits a characteristic CD spectrum, with the sign and intensity of the Cotton effects providing information about its stereochemistry. nsf.govnih.gov This technique is particularly valuable in asymmetric synthesis, where establishing the stereochemical outcome of a reaction is critical. The formation of host-guest complexes with a chiral host, such as a derivative of BINOL, can also be used to induce a CD signal for analysis. rsc.orgutexas.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for its key structural features: the primary amine (-NH2), the ether (C-O-C), and the alkane (C-H) moieties. libretexts.orgtutorchase.com

The primary amine group is characterized by a pair of medium-intensity absorption bands in the region of 3300-3500 cm⁻¹. libretexts.orgopenstax.org These two bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.com Another important vibration for the primary amine is the N-H bending (scissoring) mode, which typically appears in the 1580-1650 cm⁻¹ range. orgchemboulder.com The presence of the ether linkage is confirmed by a strong C-O stretching band, usually found between 1070 and 1150 cm⁻¹. Finally, the alkane backbone of the molecule gives rise to strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region. pressbooks.pub

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | Medium |

| Primary Amine | N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |

| Ether | C-O Stretch | 1070 - 1150 | Strong |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Amine | C-N Stretch | 1020 - 1250 | Weak to Medium |

Future Research Directions and Unexplored Avenues for 3 Methoxy 3 Methylbutan 1 Amine

Development of More Sustainable and Green Synthetic Protocols

Current synthetic routes to 3-methoxy-3-methylbutan-1-amine often rely on traditional chemical methods that may involve harsh reaction conditions, stoichiometric reagents, and multi-step processes. For instance, a common method involves the reduction of a nitrile or the hydrogenation of a protected amine precursor, such as N,N-dibenzyl-3-methoxy-3-methylbutan-1-amine, using palladium on carbon (Pd/C) as a catalyst. sioc-journal.cnworldpharmatoday.com While effective, these methods present opportunities for improvement in line with the principles of green chemistry. rsc.orgscirp.orgoalib.compandawainstitute.com

Future research should focus on the development of more sustainable and atom-economical synthetic strategies. A particularly promising avenue is the exploration of biocatalysis. rsc.orgnih.govrsc.org The use of enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) could enable the direct asymmetric synthesis of the amine from a corresponding ketone precursor. nih.govacs.org These enzymatic methods often proceed under mild aqueous conditions, with high selectivity, and can provide access to enantiomerically pure amines, which is a significant advantage over existing racemic syntheses. rsc.org

Another area for investigation is the development of novel catalytic systems that minimize waste and improve energy efficiency. This could include the use of earth-abundant metal catalysts or the development of recyclable catalytic systems to reduce the environmental impact of the synthesis. rsc.org The application of green metrics toolkits, such as the CHEM21 toolkit, would be instrumental in quantitatively assessing the environmental footprint of new synthetic routes compared to existing ones. rsc.orgrsc.org

Table 1: Comparison of Potential Synthetic Protocols for this compound

| Method | Potential Advantages | Key Research Challenges |

| Biocatalysis (e.g., IREDs, RedAms) | High selectivity, mild reaction conditions, access to chiral amines, reduced waste. rsc.orgnih.gov | Enzyme discovery and engineering for substrate specificity, process optimization for scale-up. |

| Green Catalysis (e.g., Earth-Abundant Metals) | Lower cost, reduced toxicity compared to precious metals, potential for novel reactivity. | Catalyst development and screening, optimization of reaction conditions, catalyst recyclability. |

| Flow Chemistry | Improved safety and control, potential for higher yields and purity, ease of scale-up. | Reactor design and optimization, integration with catalytic systems. |

Exploration of Novel Applications in Targeted Drug Discovery and Chemical Biology

The utility of this compound as a building block in the synthesis of Raf inhibitors for cancer therapy has been established. rsc.org However, the full scope of its potential in medicinal chemistry is yet to be explored. The small molecule drug discovery market is continually seeking novel scaffolds to address complex diseases, with a growing emphasis on targeted therapies. worldpharmatoday.comkyinno.comclinicalpro.co.ukpharmasalmanac.comresearchgate.net

Future research should focus on leveraging the unique structural features of this compound to design new classes of therapeutic agents. The combination of a primary amine, which can act as a key pharmacophoric feature or a point for further derivatization, and the sterically hindered methoxy (B1213986) group, which can influence properties like solubility, metabolic stability, and binding interactions, makes it an attractive starting point for library synthesis.

A particularly interesting avenue is the development of chemical probes for studying biological systems, especially in the context of kinase signaling. nih.govrsc.orgresearchgate.netacs.orgacs.org Derivatives of this compound could be designed and synthesized to act as selective inhibitors or modulators of specific kinases, enabling a deeper understanding of their roles in health and disease. nih.govrsc.org The synthesis of fluorescently labeled or biotinylated versions of these derivatives could provide valuable tools for chemical biology research. nih.gov

Advanced Catalysis in the Selective Functionalization of the Amine

The primary amine group in this compound is a key handle for chemical modification. While standard N-alkylation and N-acylation reactions are straightforward, more advanced catalytic methods could unlock novel and efficient transformations. Recent years have seen significant progress in the selective functionalization of amines, including site-selective C-H functionalization. sioc-journal.cnrsc.orgresearchgate.net

Future research should explore the application of modern catalytic methods for the selective functionalization of this compound. For example, photoredox catalysis in combination with hydrogen atom transfer (HAT) could enable the functionalization of the C-H bonds at positions alpha, gamma, or delta to the amine group, providing access to a wide range of new derivatives that are not easily accessible through traditional methods. sioc-journal.cnrsc.org Furthermore, the development of catalytic protocols for the selective mono- or di-alkylation of the primary amine would be highly valuable. acs.org

The application of such advanced catalytic methods would significantly expand the chemical space accessible from this building block, providing a platform for the rapid generation of diverse molecular architectures for screening in drug discovery and materials science.

Detailed Investigation of Stereoselective Syntheses and Chiral Applications

Currently, this compound is primarily available and utilized as a racemic mixture. However, it is well-established that the different enantiomers of a chiral molecule can have distinct biological activities and properties. The development of methods for the stereoselective synthesis of the (R) and (S) enantiomers of this compound is a critical area for future research. sioc-journal.cn

Future investigations should focus on asymmetric synthesis strategies. This could involve the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolution. sioc-journal.cnbeilstein-journals.org As mentioned in section 7.1, biocatalysis offers a promising route to enantiomerically pure amines. rsc.orgnih.gov

Once the individual enantiomers are accessible, their unique properties and applications can be explored. Chiral primary amines are valuable as resolving agents, chiral building blocks for the synthesis of complex molecules, and as organocatalysts. sioc-journal.cncarloneresearch.eursc.orgnih.gov The enantiomers of this compound could be investigated for their potential as chiral catalysts in a variety of asymmetric transformations, such as aldol (B89426) or Michael reactions.

Table 2: Potential Chiral Applications of this compound Enantiomers

| Application | Description | Potential Impact |

| Chiral Building Block | Use of the pure (R) or (S) enantiomer in the synthesis of complex, single-enantiomer target molecules. | Access to new, stereochemically defined drug candidates and materials. |

| Chiral Resolving Agent | Separation of racemic mixtures of other chiral compounds. | A valuable tool for academic and industrial research. |

| Organocatalyst | Use as a catalyst in asymmetric reactions to induce stereoselectivity. sioc-journal.cncarloneresearch.eursc.org | Development of new, efficient, and metal-free catalytic systems. |

Integration into Supramolecular Chemistry and Nanomaterials Research

The fields of supramolecular chemistry and nanomaterials offer exciting and largely unexplored avenues for the application of this compound. The presence of both a primary amine capable of forming covalent or strong non-covalent interactions and a methoxy group that can participate in hydrogen bonding makes it a versatile component for the construction of larger assemblies. nih.govacs.orgamu.edu.pl

Future research could explore the use of this compound as a building block in supramolecular chemistry. For instance, it could be incorporated into macrocycles or other host molecules, where its specific structural features could influence guest binding and recognition. The formation of supramolecular polymers through the reversible interactions of this amine is another intriguing possibility. acs.org

In the realm of nanomaterials, the amine group can be used to functionalize the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles, or magnetic nanoparticles. nih.govnih.govmdpi.comamidbiosciences.comgeandr.com This surface modification can impart new properties to the nanoparticles, such as improved dispersibility, biocompatibility, or the ability to bind specific molecules for applications in drug delivery or diagnostics. nih.govnih.gov Furthermore, the potential of this compound as a linker in the synthesis of metal-organic frameworks (MOFs) should be investigated. nih.govdoi.orgrsc.orgmdpi.comresearchgate.net The aliphatic nature of the linker, combined with the functional groups, could lead to MOFs with novel topologies and properties. mdpi.comresearchgate.net

Q & A

Q. What are the established synthetic routes for 3-Methoxy-3-methylbutan-1-amine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic substitution or reductive amination of precursors like 3-methoxy-3-methylbutanal. Key parameters include solvent polarity (e.g., ethanol or THF), temperature control (0–25°C), and stoichiometric ratios of reagents. For example, reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 5–6) can yield the amine with >70% efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the pure compound . Optimization studies suggest that microwave-assisted synthesis reduces reaction time by 40% compared to conventional methods .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of this compound?

- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 1.05 (s, 3H, CH3), δ 1.45–1.55 (m, 2H, CH2), δ 2.65 (t, 2H, NH2CH2), δ 3.25 (s, 3H, OCH3).

- Mass Spectrometry : ESI-MS (positive mode) confirms the molecular ion at m/z 131.2 [M+H]⁺.

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (mobile phase: 70% acetonitrile/30% water) achieve >95% purity .

Advanced Research Questions

Q. How do stereoisomerism and hydrochloride salt formation influence the biological activity of this compound?

The compound’s hydrochloride salt (e.g., 2-Methoxy-3-methylbutan-1-amine hydrochloride) exhibits enhanced aqueous solubility (23 mg/mL vs. 8 mg/mL for the free base) and stability under physiological pH. Stereoisomers, such as (R)- and (S)-enantiomers, show divergent receptor binding affinities. For instance, the (S)-enantiomer demonstrated 3-fold higher inhibition of monoamine oxidase (MAO) in in vitro assays compared to the (R)-form . Salt form selection must align with in vivo delivery requirements (e.g., intravenous vs. oral administration).

Q. What experimental strategies resolve contradictions in reported metabolic stability data for this compound?

Discrepancies in hepatic microsomal half-life (t₁/₂ ranging from 12–45 minutes across studies) may arise from species-specific metabolism (e.g., human vs. rat CYP450 isoforms) or assay conditions. Recommended approaches:

- Standardized Assays : Use pooled human liver microsomes (0.5 mg/mL protein) with NADPH regeneration systems.

- LC-MS/MS Quantification : Monitor parent compound depletion with deuterated internal standards to minimize matrix effects.

- Enzyme Inhibition Studies : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

QSAR models predict logBB values using descriptors like polar surface area (PSA < 70 Ų) and cLogP (1.5–3.0). For this compound (PSA 42 Ų, cLogP 1.8), derivatives with fluorinated alkyl chains (e.g., CF3 substitution) show a 20% increase in BBB permeability in murine models . Molecular dynamics simulations further suggest that reducing hydrogen-bond donors enhances passive diffusion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。